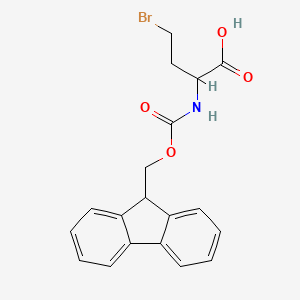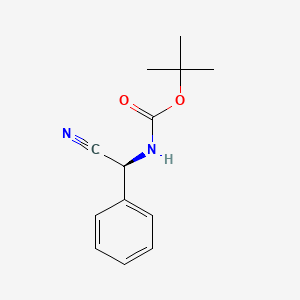
Tert-butyl cyano(phenyl)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is part of the carbamate family, which is known for its diverse chemical properties and uses. Carbamates are esters of carbamic acid and are widely used in pharmaceuticals, agriculture, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . Another method includes the reaction of carbonate esters with ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of catalysts and advanced reaction techniques can enhance the production process, making it more sustainable and economically viable .
化学反应分析
Types of Reactions
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler compounds with fewer functional groups .
科学研究应用
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: In pharmaceuticals, it is used to develop drugs with specific therapeutic effects, particularly in targeting certain enzymes and receptors.
作用机制
The mechanism by which carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: This compound shares a similar structure but differs in its functional groups and reactivity.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: Another related compound with different applications and properties.
Uniqueness
Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
CAS 编号 |
177723-19-2 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
tert-butyl N-[(S)-cyano(phenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16)/t11-/m1/s1 |
InChI 键 |
UWMFDFGRVUUNOU-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](C#N)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


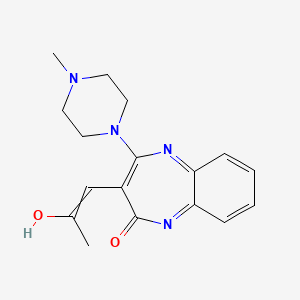
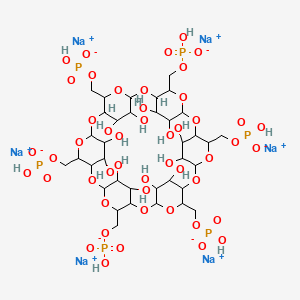
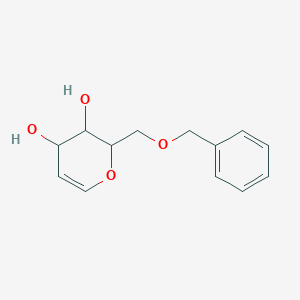
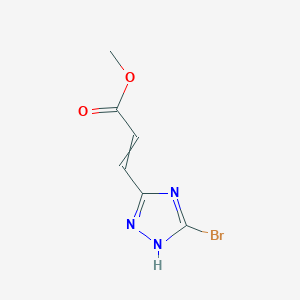
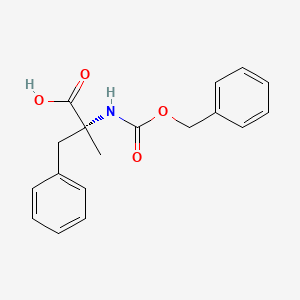
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
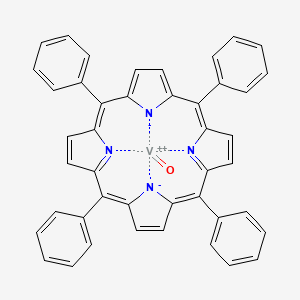
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
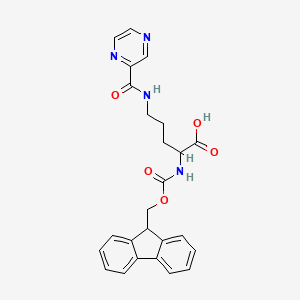
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)
![4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)
